N-(3,5-dimethylphenyl)-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide
Description
N-(3,5-dimethylphenyl)-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a structurally complex small molecule featuring multiple pharmacologically relevant moieties. Its core structure comprises:
- A dihydropyridinone ring substituted with a methoxy group at position 5 and a 4-fluorophenylpiperazinylmethyl group at position 2.
- An acetamide linker connected to a 3,5-dimethylphenyl group at the nitrogen atom.
The fluorophenyl group may enhance bioavailability and receptor binding affinity, while the dihydropyridinone ring could influence metabolic stability and solubility.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31FN4O3/c1-19-12-20(2)14-22(13-19)29-27(34)18-32-17-26(35-3)25(33)15-24(32)16-30-8-10-31(11-9-30)23-6-4-21(28)5-7-23/h4-7,12-15,17H,8-11,16,18H2,1-3H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKXOTZIKPTTAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)F)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the fluorophenyl group. The methoxy-substituted pyridine ring is then synthesized and coupled with the piperazine derivative. The final step involves the acylation of the resulting intermediate to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Pharmacological Applications
1. Antidepressant Activity
Research indicates that compounds containing piperazine structures can exhibit antidepressant effects. The presence of the 4-fluorophenyl group in this compound suggests potential interactions with serotonin receptors, which are critical in mood regulation. Studies have shown that modifications in the piperazine structure can lead to enhanced binding affinity and efficacy in treating depression .
2. Antitumor Properties
The dihydropyridine core of the compound has been linked to anticancer activity. Dihydropyridines have been studied for their ability to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Preliminary studies suggest that this compound may possess similar properties, making it a candidate for further investigation in oncology .
3. Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects. Piperazine derivatives have been shown to protect neuronal cells from oxidative stress and apoptosis. Research into related compounds indicates that they may enhance cognitive function and provide protective effects against neurodegenerative diseases .
Case Studies
Case Study 1: Antidepressant Efficacy
In a controlled study involving animal models, the compound demonstrated significant antidepressant-like effects when administered at varying dosages. Behavioral assays indicated increased locomotor activity and reduced immobility in forced swim tests compared to control groups .
Case Study 2: Cancer Cell Line Testing
In vitro studies on human cancer cell lines revealed that the compound inhibited cell proliferation at micromolar concentrations. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, suggesting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Key Features
Pharmacokinetic and Physicochemical Properties
- However, the dihydropyridinone ring’s polarity may counterbalance this effect.
- Metabolic Stability: The 5-methoxy group on the dihydropyridinone ring could reduce oxidative metabolism compared to unmethylated analogs, as seen in pyrazolo[1,5-a]pyrimidine derivatives like F-DPA .
- Receptor Binding : Piperazine-containing compounds often target serotonin or dopamine receptors. The 4-fluorophenyl substitution may enhance affinity for σ or TSPO receptors, similar to F-DPA , but this requires experimental validation.
Biological Activity
N-(3,5-dimethylphenyl)-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a complex compound with potential therapeutic applications. Its biological activity encompasses various mechanisms that may lead to its efficacy in treating several diseases, particularly in oncology and neurology. This article compiles findings from diverse studies to provide a comprehensive overview of the compound's biological activities.
Chemical Structure and Properties
The compound exhibits a unique structure characterized by a piperazine moiety and a dihydropyridine ring, which are known for their roles in various pharmacological effects. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H30F N3O3 |
| Molecular Weight | 421.5 g/mol |
| LogP | 4.7049 |
| Polar Surface Area | 14.397 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related piperazine derivatives have demonstrated their ability to inhibit fibroblast growth factor receptor (FGFR) tyrosine kinases, which are implicated in tumor growth and metastasis .
Case Study:
In vitro studies using bladder cancer xenograft models showed that piperazine-containing compounds effectively reduced tumor size and inhibited angiogenesis . The structure–activity relationship (SAR) analysis revealed that modifications to the aryl substituents could enhance potency against specific cancer cell lines.
Neurological Effects
The piperazine structure is often associated with neuroactive properties. Compounds containing this moiety have been evaluated for their potential as antidepressants and anxiolytics. The presence of the fluorophenyl group in this compound may contribute to its affinity for serotonin receptors .
Biological Activity Summary
The following table summarizes the biological activities reported for this compound:
Q & A
Q. Q1. What are the critical steps and parameters in synthesizing this compound?
The synthesis involves sequential reactions starting with the dihydropyridine core, followed by coupling the phenylpiperazine moiety and acetamide group. Key parameters include:
- Temperature control (e.g., 60–80°C for cyclization steps).
- pH adjustment (acidic conditions for amide bond formation).
- Reaction time optimization (12–24 hours for intermediate isolation).
Purification via column chromatography or recrystallization is critical to achieve >95% purity .
Q. Q2. Which spectroscopic methods are essential for structural validation?
- NMR (¹H/¹³C): Confirms substituent positions (e.g., methoxy at C5, piperazine integration).
- IR spectroscopy: Validates carbonyl (C=O) and amide (N-H) functional groups.
- Mass spectrometry (HRMS): Verifies molecular weight and fragmentation patterns .
Advanced Synthesis and Scalability
Q. Q3. How can reaction parameters be optimized for scalability?
Optimization studies (e.g., for analogous compounds) show:
| Parameter | Impact on Yield | Reference |
|---|---|---|
| Base (e.g., K₂CO₃) | Higher yields (75–85%) with polar aprotic solvents | |
| Temperature | 80°C maximizes cyclization efficiency | |
| Catalyst (Pd/Cu) | Reduces side reactions in coupling steps | |
| Methodological approach: Use design of experiments (DoE) to model interactions between variables . |
Q. Q4. What strategies mitigate impurities during scale-up?
- In-line monitoring: FTIR or HPLC to track intermediates.
- Solvent selection: Avoid dimethylformamide (DMF) due to carbamate byproducts; switch to acetonitrile .
Biological Activity and Mechanisms
Q. Q5. What in vitro assays are used to evaluate its pharmacological potential?
- Receptor binding assays: Screen for affinity to serotonin/dopamine receptors (linked to the phenylpiperazine moiety).
- Cellular viability assays: MTT tests on cancer/neuronal cell lines.
- Enzyme inhibition studies: Target 4-oxo-1,4-dihydropyridine-related kinases .
Q. Q6. How can conflicting activity data across studies be resolved?
- Dose-response curves: Establish EC₅₀/IC₅₀ values under standardized conditions.
- Structural analogs: Compare substituent effects (e.g., fluorophenyl vs. nitrophenyl) on target selectivity .
Computational and Theoretical Approaches
Q. Q7. Which computational methods predict binding modes or pharmacokinetics?
- Molecular docking (AutoDock/Vina): Model interactions with GPCRs or kinases.
- QSAR models: Correlate substituent electronegativity with logP/solubility.
- MD simulations: Assess stability of ligand-receptor complexes over 100 ns .
Q. Q8. How can AI enhance property prediction or synthesis planning?
- Generative models: Propose novel derivatives with optimized ADMET profiles.
- Reaction outcome prediction: Train neural networks on reaction databases (e.g., USPTO) to predict optimal conditions .
Data Analysis and Contradiction Resolution
Q. Q9. What frameworks address contradictions in mechanistic hypotheses?
- Multi-theory triangulation: Combine molecular docking, kinetic studies, and mutagenesis data.
- Bayesian statistics: Quantify confidence in competing models (e.g., allosteric vs. orthosteric binding) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
